4-[(4-isopropylphenoxy)acetyl]morpholine
Description
4-[(4-isopropylphenoxy)acetyl]morpholine is a morpholine derivative characterized by an acetyl linker connecting a 4-isopropylphenoxy group to the morpholine ring. The compound's structure comprises three key components:
- Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in pharmaceutical compounds .
- Acetyl linker: A carbonyl group that bridges the aromatic and heterocyclic moieties, influencing electronic and steric properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)13-3-5-14(6-4-13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSHUUEFPDHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Phenyl Ring Modifications
- Methoxy groups : The trimethoxyphenyl derivative () exhibits higher solubility due to the electron-donating methoxy groups, which may improve pharmacokinetic profiles .
- Chlorophenyl and phenoxyphenyl: Chlorine in introduces steric and electronic effects, while phenoxyphenyl in enhances anti-trypanosomal activity but increases cytotoxicity .
Linker Variations
- Acetyl vs.
- Heterocyclic linkers: Pyrazole () and thiazole () linkers introduce rigidity and hydrogen-bonding capabilities. Pyrazole derivatives show stage-specific anti-trypanosomal activity, but replacing pyrazole with isoxazole reduces potency by sixfold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
